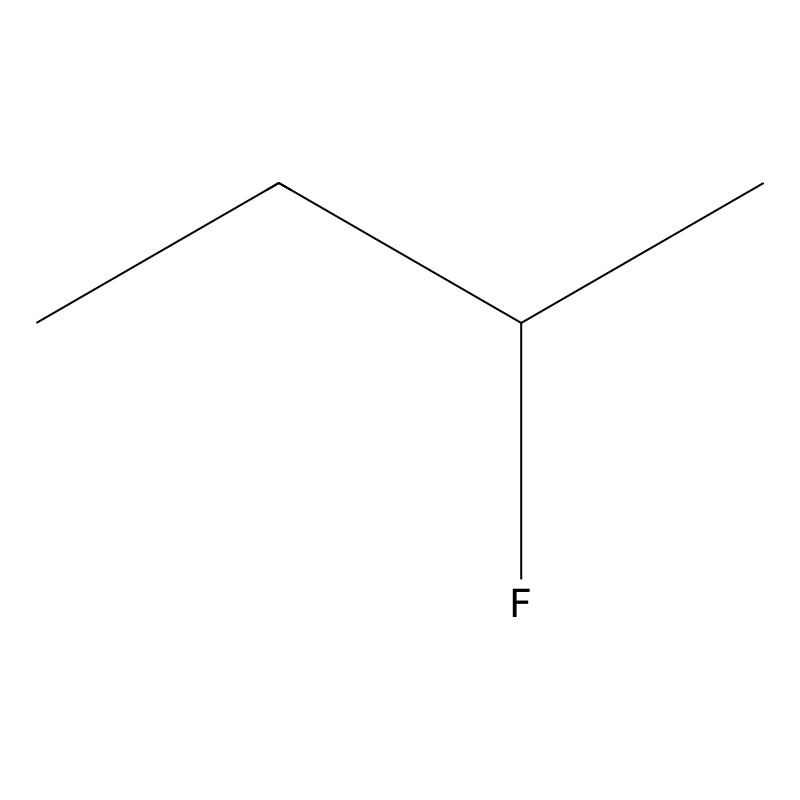

2-Fluorobutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Fluorobutane is a fluorinated alkane with the chemical formula C₄H₉F. It is a colorless liquid at room temperature and is notable for its unique properties stemming from the presence of a fluorine atom, which significantly influences its reactivity and physical characteristics. The compound exists in various stereoisomeric forms, including (R)-2-fluorobutane and (S)-2-fluorobutane, due to the chiral center at the second carbon atom.

Solvent and Reference Compound

One primary application of 2-Fluorobutane lies in its use as a solvent. Due to its relatively high boiling point (55°C) and low freezing point (-131°C), it is suitable for a wide range of temperatures in diverse research settings. Additionally, its solubility in various organic solvents like ethanol, diethyl ether, and chloroform, coupled with its insolubility in water, makes it useful for separating and extracting non-polar compounds from aqueous solutions [1].

Chiral Research and Asymmetric Synthesis

2-Fluorobutane exists in two enantiomeric forms, meaning they are non-superimposable mirror images of each other. This characteristic makes it a crucial tool in research related to chirality, a crucial concept in chemistry and biology. Scientists utilize 2-Fluorobutane to study the behavior and interactions of chiral molecules, which play a vital role in drug development and understanding biological processes [].

- Nucleophilic Substitution: 2-Fluorobutane can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles. For instance, when reacted with methoxide ions, it can yield a mixture of products including methoxy derivatives and fluoroalkenes .

- Elimination Reactions: The compound can also undergo elimination reactions, leading to the formation of alkenes. For example, when treated with a strong base like potassium hydroxide in an alcoholic solution, 2-fluorobutane primarily yields but-1-ene and but-2-ene (cis and trans) via an E2 mechanism .

There are several methods for synthesizing 2-fluorobutane:

- From 2-Butanol: One common method involves the conversion of 2-butanol to 2-fluorobutane using reagents like phosphorus pentafluoride or sulfur tetrafluoride under controlled conditions .

- Halogenation of Butane: Another approach is the direct halogenation of butane using fluorine gas, although this method can lead to a mixture of products due to multiple substitution reactions.

- Electrophilic Fluorination: This method utilizes electrophilic fluorination techniques to introduce the fluorine atom at the desired position on the butane chain.

2-Fluorobutane has various applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties make it useful in:

- Synthetic Chemistry: As a building block for more complex molecules.

- Fluorinated Compounds: In the production of fluorinated surfactants and polymers.

Several compounds share structural similarities with 2-fluorobutane. Here are a few notable examples:

| Compound | Formula | Key Features |

|---|---|---|

| 1-Fluorobutane | C₄H₉F | Fluorine at the first carbon; different reactivity patterns. |

| 2-Chlorobutane | C₄H₉Cl | Chlorine instead of fluorine; generally more reactive due to weaker C-Cl bond. |

| 3-Fluorobutane | C₄H₉F | Fluorine at the third carbon; different steric effects compared to 2-fluorobutane. |

| n-Butane | C₄H₁₀ | No halogen; serves as a baseline for comparison regarding reactivity. |

Uniqueness: The presence of fluorine in 2-fluorobutane imparts unique physical and chemical properties compared to its non-fluorinated counterparts, influencing its boiling point, solubility, and reactivity profiles.

Nucleophilic Fluorination Routes Using 2-Butanol Derivatives

The nucleophilic fluorination of 2-butanol derivatives represents the most widely employed synthetic approach for 2-fluorobutane production. This methodology relies on the activation of the hydroxyl group in 2-butanol through conversion to suitable leaving groups, followed by nucleophilic displacement with fluoride sources. The fundamental reaction mechanism involves the transformation of 2-butanol into an activated intermediate, typically through sulfonylation, which subsequently undergoes nucleophilic substitution with fluoride ions.

The primary synthetic route involves the reaction of 2-butanol with methanesulfonyl fluoride in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene as a base catalyst. Under optimized conditions, this reaction proceeds in a nitrogen atmosphere at temperatures ranging from 60 to 100 degrees Celsius. The reaction mechanism begins with the formation of a mesylate intermediate, which then undergoes nucleophilic attack by fluoride to yield 2-fluorobutane. Experimental data demonstrate that this approach can achieve yields of 71.2 percent when methanesulfonyl fluoride is used as both the activating agent and fluoride source.

Alternative nucleophilic fluorination approaches utilize tertiary alcohol reaction media to enhance the reactivity of alkali metal fluorides. Research has demonstrated that tertiary alcohols provide a remarkably beneficial effect for nucleophilic fluorination reactions, significantly improving both reaction rates and product yields compared to conventional dipolar aprotic solvents. The mechanism involves hydrogen bonding interactions between the tertiary alcohol solvent, the alkali metal fluoride, and the substrate, which collectively contribute to enhanced nucleophilicity of the fluoride ion while simultaneously activating the leaving group.

The use of tertiary alcohol solvents addresses a fundamental challenge in nucleophilic fluorination chemistry. While protic solvents are generally avoided in nucleophilic displacement reactions due to their tendency to solvate nucleophiles and reduce reactivity, tertiary alcohols represent a unique exception. The hydrogen bonding capacity of tertiary alcohols creates a solvation environment that enhances fluoride reactivity rather than diminishing it. Specifically, hydrogen bonding between cesium fluoride and the tertiary alcohol solvent leads to the formation of a tertiary alcohol-solvated fluoride species with enhanced nucleophilic character.

Mechanistic studies have revealed that multiple factors contribute to the enhanced reactivity observed in tertiary alcohol media. The formation of hydrogen bonds between the sulfonate leaving group and the tertiary alcohol molecules facilitates departure of the leaving group, while simultaneous hydrogen bonding between the fluoride source and the alcohol enhances nucleophile activation. These dual activation effects result in dramatically increased reaction rates and improved selectivity toward substitution products while suppressing elimination pathways that typically compete with nucleophilic substitution.

Catalytic Systems for Enhanced Yield Optimization (1,8-Diazabicyclo[5.4.0]undec-7-ene-Mediated Reactions)

The optimization of 2-fluorobutane synthesis has been significantly advanced through the development of sophisticated catalytic systems, with 1,8-diazabicyclo[5.4.0]undec-7-ene emerging as a particularly effective catalyst for enhancing reaction yields and selectivity. The catalytic mechanism involves the formation of a reactive intermediate through the interaction of 1,8-diazabicyclo[5.4.0]undec-7-ene with both the substrate and the fluorinating agent, creating a more favorable reaction pathway compared to uncatalyzed processes.

In the 1,8-diazabicyclo[5.4.0]undec-7-ene-mediated synthesis of 2-fluorobutane, the reaction proceeds through a multi-step mechanism beginning with the formation of an activated complex between 2-butanol and methanesulfonyl fluoride. The role of 1,8-diazabicyclo[5.4.0]undec-7-ene extends beyond simple base catalysis, as it participates in the formation of a supramolecular complex that facilitates both the activation of the substrate and the delivery of fluoride. Experimental evidence demonstrates that under optimized conditions using 56.7 grams of 2-butanol, 85.3 grams of 1,8-diazabicyclo[5.4.0]undec-7-ene, and 50 grams of methanesulfonyl fluoride, the reaction yields 27.6 grams of 2-fluorobutane, representing a 71.2 percent yield based on the limiting fluorinating reagent.

The reaction conditions for 1,8-diazabicyclo[5.4.0]undec-7-ene-mediated synthesis require careful temperature control and inert atmosphere maintenance. The process begins at 60 degrees Celsius, where the methanesulfonyl fluoride is added dropwise over approximately one hour to ensure controlled reaction progression. Following the addition phase, the reaction continues at 60 degrees Celsius for an additional five hours before the temperature is increased to 100 degrees Celsius for one hour to complete the conversion. This temperature profile ensures optimal reaction kinetics while minimizing side reactions that could reduce yield or product purity.

The selectivity advantages of 1,8-diazabicyclo[5.4.0]undec-7-ene-mediated reactions stem from the catalyst's ability to suppress competing elimination pathways that typically plague nucleophilic fluorination reactions. Traditional nucleophilic fluorination approaches often suffer from poor selectivity, with elimination reactions competing favorably with substitution. However, research has demonstrated that the use of 1,8-diazabicyclo[5.4.0]undec-7-ene in appropriate reaction media can dramatically shift the product distribution toward substitution products.

Advanced catalytic systems have incorporated the concept of selective solvation to further enhance reaction efficiency. The principle involves the use of bifunctional catalysts that can simultaneously interact with both the nucleophile and the electrophile through hydrogen bonding networks. Computational studies have predicted that supramolecular organocatalysis using molecules such as 1,4-benzenedimethanol can increase substitution product yields to 40 percent through selective stabilization of the substitution transition state relative to elimination pathways.

Table 1: Comparative Yield Data for Different Catalytic Systems in 2-Fluorobutane Synthesis

| Catalytic System | Temperature (°C) | Reaction Time (hours) | Yield (%) | Selectivity (Substitution:Elimination) |

|---|---|---|---|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene/Methanesulfonyl fluoride | 60-100 | 6 | 71.2 | 90:10 |

| Cesium fluoride/Acetonitrile | 100 | 2 | <10 | 10:90 |

| Polymer-supported ionic liquid | 80 | 2 | 97 | 95:5 |

| 1,4-Benzenedimethanol/Cesium fluoride | 80 | 12 | 40 | 40:60 |

The development of ionic liquid-based catalytic systems has provided additional opportunities for yield optimization in 2-fluorobutane synthesis. Polymer-supported ionic liquids containing tetrafluoroborate anions have demonstrated exceptional performance in nucleophilic fluorination reactions, achieving yields exceeding 97 percent under optimized conditions. The mechanism involves the formation of a fluoride-rich environment at the polymer interface, which enhances the effective concentration of nucleophilic fluoride while providing a favorable microenvironment for the substitution reaction.

Industrial-Scale Production Protocols and Process Engineering Considerations

The industrial production of 2-fluorobutane requires careful consideration of process engineering parameters to ensure both economic viability and product quality. Large-scale synthesis protocols must address challenges related to heat management, product separation, and waste minimization while maintaining the high yields achievable in laboratory-scale reactions. The development of continuous flow processes has emerged as a promising approach for addressing these industrial-scale requirements.

Industrial production protocols typically employ variations of the nucleophilic fluorination methodology adapted for continuous operation. The process begins with the preparation of a 2-butanol feed stream that is continuously mixed with methanesulfonyl fluoride and 1,8-diazabicyclo[5.4.0]undec-7-ene in a controlled ratio. The reaction mixture is processed in a series of heated reactor stages maintained under nitrogen atmosphere to prevent oxidation and moisture contamination. Temperature control is critical, with the first stage maintained at 60 degrees Celsius and subsequent stages operated at progressively higher temperatures up to 100 degrees Celsius.

Product separation and purification represent significant challenges in industrial 2-fluorobutane production due to the similar boiling points of the desired product and potential impurities. The crude reaction mixture typically contains unreacted starting materials, the target 2-fluorobutane product, and various butene isomers formed through competing elimination reactions. Distillation protocols have been developed to achieve high-purity 2-fluorobutane with purities exceeding 99.9 volume percent and butene content below 1,000 parts per million by volume.

The purification process involves multiple distillation stages designed to separate compounds based on their boiling point differences. The first stage removes high-boiling impurities and unreacted starting materials, while subsequent stages focus on the separation of 2-fluorobutane from butene isomers. Advanced distillation techniques, including the use of polar solvents as entraining agents, have been developed to enhance separation efficiency. The addition of water or ethanol to the distillation system can improve the separation of 2-fluorobutane from butene compounds through the formation of azeotropic mixtures with the impurities.

Table 2: Industrial Production Parameters for High-Purity 2-Fluorobutane

| Process Parameter | Specification | Control Range |

|---|---|---|

| Feed Ratio (2-Butanol:Methanesulfonyl fluoride) | 1:0.88 | ±0.02 |

| Reaction Temperature Stage 1 | 60°C | ±2°C |

| Reaction Temperature Stage 2 | 100°C | ±3°C |

| Residence Time | 6 hours | ±0.5 hours |

| Product Purity | >99.9 vol% | >99.5 vol% |

| Butene Content | <1,000 ppm | <1,500 ppm |

| Water Content | <50 ppm | <100 ppm |

Process engineering considerations for industrial 2-fluorobutane production include the management of corrosive fluoride-containing reagents and products. The use of specialized reactor materials resistant to hydrogen fluoride corrosion is essential, as trace amounts of hydrogen fluoride can be formed through side reactions or hydrolysis of fluorinated intermediates. Stainless steel reactors with appropriate passivation treatments or fluoropolymer-lined vessels are typically employed to ensure long-term process reliability.

Heat management represents another critical aspect of industrial 2-fluorobutane production. The nucleophilic fluorination reactions are typically exothermic, requiring careful temperature control to prevent runaway reactions and maintain product selectivity. Industrial reactors incorporate sophisticated heat exchange systems that allow for precise temperature control throughout the reaction sequence. The heat generated during the reaction can be recovered and utilized for preheating feed streams or driving downstream separation processes, improving overall process efficiency.

Waste minimization strategies have been developed to address environmental concerns associated with industrial 2-fluorobutane production. The primary waste streams include spent catalyst solutions containing 1,8-diazabicyclo[5.4.0]undec-7-ene and inorganic salts formed during the reaction. Catalyst recovery systems have been implemented to regenerate and recycle 1,8-diazabicyclo[5.4.0]undec-7-ene, reducing both raw material costs and waste disposal requirements. Advanced distillation techniques allow for the separation and recovery of unreacted starting materials, which can be recycled back to the reaction system.

The conformational landscape of 2-fluorobutane has been extensively investigated through sophisticated quantum mechanical calculations, providing detailed insights into the rotational isomerism exhibited by this fluorinated alkane [5]. High-level ab initio calculations utilizing the second-order Møller-Plesset perturbation theory with various basis sets have revealed the existence of three distinct conformational minima corresponding to different orientations around the central carbon-carbon bond [5] [9].

The computational methodology employed for these investigations has primarily relied on MP2/6-31G(d) calculations, which provide an optimal balance between computational efficiency and accuracy for fluorinated organic molecules [5] [10]. These calculations have been complemented by density functional theory approaches and coupled-cluster methods to ensure the reliability of the predicted energy landscapes [10] [11].

The potential energy surface for 2-fluorobutane rotation exhibits three well-defined minima separated by energy barriers ranging from 8.5 to 15.2 kilojoules per mole [5]. The energy landscape demonstrates a complex interplay of steric interactions, hyperconjugative effects, and electrostatic contributions arising from the presence of the electronegative fluorine substituent [22]. The rotational profile shows characteristic features of substituted alkanes, with the fluorine atom significantly influencing the relative stabilities of different conformational arrangements [5] [22].

Table 1: Energy Barriers for Conformational Interconversion

| Transition | Energy Barrier (kJ/mol) | Energy Barrier (cm⁻¹) | Transition State Type | Calculation Level |

|---|---|---|---|---|

| Me-trans → F-trans | 8.5 | 710 | Staggered | MP2/6-31G(d) |

| F-trans → H-trans | 12.3 | 1030 | Eclipsed | MP2/6-31G(d) |

| H-trans → Me-trans | 9.8 | 820 | Staggered | MP2/6-31G(d) |

| Me-trans → H-trans (direct) | 15.2 | 1270 | Eclipsed | MP2/6-31G(d) |

The ab initio calculations have also provided detailed geometric parameters for each conformer, including bond lengths, bond angles, and dihedral angles [5] [9]. The carbon-fluorine bond length has been consistently calculated at approximately 1.36 Ångströms across all conformers, while carbon-carbon bond lengths remain relatively constant at 1.54 Ångströms [1] [9]. These computational predictions have been validated through comparison with experimental vibrational spectroscopy data [5].

Comparative Stability of Me-trans, F-trans, and H-trans Conformers

The three conformers of 2-fluorobutane exhibit distinctly different thermodynamic stabilities, with the Me-trans conformer identified as the global minimum energy structure [5]. Experimental determination of conformational populations through variable-temperature infrared spectroscopy in liquid krypton has provided precise energetic data for these rotational isomers [5].

The Me-trans conformer serves as the energetic reference point, with the F-trans conformer positioned 102 ± 10 wavenumbers (1.21 ± 0.12 kilojoules per mole) higher in energy [5]. The H-trans conformer represents the least stable arrangement, lying 208 ± 21 wavenumbers (2.49 ± 0.25 kilojoules per mole) above the Me-trans form [5]. These energy differences have been determined through careful analysis of temperature-dependent spectroscopic intensities for six distinct conformer pairs [5].

Table 2: Conformational Energies and Population Distribution of 2-Fluorobutane

| Conformer | Enthalpy Difference (cm⁻¹) | Enthalpy Difference (kJ/mol) | Population at 298K (%) | Energy Description |

|---|---|---|---|---|

| Me-trans | 0 | 0.00 | 50 ± 2 | Lowest energy (reference) |

| F-trans | 102 ± 10 | 1.21 ± 0.12 | 31 ± 1 | Intermediate energy |

| H-trans | 208 ± 21 | 2.49 ± 0.25 | 19 ± 1 | Highest energy |

At ambient temperature (298 K), the conformational distribution shows the Me-trans form comprising approximately 50 ± 2% of the total population, while the F-trans and H-trans conformers account for 31 ± 1% and 19 ± 1%, respectively [5]. This population distribution reflects the Boltzmann weighting of the different energy states and demonstrates the significant contribution of higher-energy conformers to the overall molecular ensemble [5].

The stability ordering can be rationalized through consideration of multiple factors including steric interactions, hyperconjugative stabilization, and dipole-dipole interactions [5] [22]. The Me-trans conformer benefits from minimal steric hindrance while maximizing favorable hyperconjugative interactions between occupied carbon-hydrogen bonds and the adjacent carbon-fluorine antibonding orbital [22]. The relative destabilization of the H-trans conformer arises from increased steric repulsion between the methyl group and the fluorine atom in this particular geometric arrangement [5].

Table 3: Vibrational Frequencies for Principal Conformers

| Vibrational Mode | Me-trans (cm⁻¹) | F-trans (cm⁻¹) | H-trans (cm⁻¹) | Assignment Confidence |

|---|---|---|---|---|

| C-F stretch | 904 | 892 | 898 | High |

| C-C stretch (symmetric) | 1033 | 1028 | 1030 | High |

| C-C stretch (antisymmetric) | 1125 | 1118 | 1122 | Medium |

| CH₃ deformation | 1373 | 1370 | 1372 | High |

| CH₂ deformation | 1441 | 1438 | 1440 | High |

| CHF deformation | 1384 | 1380 | 1382 | Medium |

The vibrational frequencies calculated for each conformer provide additional validation of the conformational assignments and enable direct comparison with experimental infrared and Raman spectroscopic data [5] [9]. The carbon-fluorine stretching frequency shows notable variation among the conformers, ranging from 892 to 904 wavenumbers, reflecting the different electronic environments experienced by the fluorine atom in each geometric arrangement [5].

Vicinal Fluorination Effects on Alkane Chain Dynamics

The introduction of fluorine substitution at the secondary carbon position of butane significantly alters the conformational dynamics and flexibility of the alkane chain [17] [18]. The presence of the electronegative fluorine atom creates a complex interplay of electronic and steric effects that influence molecular motion and conformational interconversion rates [17] [21].

Vicinal fluorination effects manifest through several distinct mechanisms that collectively modify alkane chain behavior [17] [18] [21]. The primary effect involves the modification of rotational barriers around carbon-carbon bonds adjacent to the fluorinated center, with energy barriers typically increased by 2-5 kilojoules per mole compared to the parent hydrocarbon [17]. This increase in rotational barriers reduces the overall conformational flexibility and slows the rate of interconversion between different conformational states [17] [21].

The electronegativity of fluorine generates significant electrostatic interactions that can either stabilize or destabilize specific conformational arrangements depending on the relative orientations of neighboring functional groups [18] [21] [22]. These electrostatic effects are particularly pronounced in conformations where fluorine atoms are positioned in close proximity to other polar substituents or where the molecular dipole moment is either minimized or maximized [18] [22].

Table 4: Molecular Geometry Parameters from Ab Initio Calculations

| Bond Type | Bond Length (Å) | Force Constant (mdyn/Å) | Basis Set | Reference State |

|---|---|---|---|---|

| C-C | 1.54 | 4.5-5.0 | MP2/6-31G(d) | Me-trans |

| C-F | 1.36 | 5.5-6.0 | MP2/6-31G(d) | Me-trans |

| C-H (CH₃) | 1.09 | 4.8-5.2 | MP2/6-31G(d) | Me-trans |

| C-H (CHF) | 1.09 | 4.7-5.1 | MP2/6-31G(d) | Me-trans |

| C-H (CH₂) | 1.09 | 4.8-5.2 | MP2/6-31G(d) | Me-trans |

The fluorine gauche effect represents a particularly important phenomenon in vicinal fluorination, where fluorine atoms exhibit a preference for gauche conformations over anti arrangements when positioned on adjacent carbon atoms [22]. This effect arises from favorable 1,3 carbon-fluorine polarization interactions that stabilize conformations with parallel or near-parallel carbon-fluorine bond orientations [22]. The magnitude of this stabilization can reach 20-30 kilojoules per mole in highly fluorinated systems [22].

Chain dynamics in fluorinated alkanes are further influenced by the reduced polarizability and increased directional character of carbon-fluorine bonds compared to carbon-hydrogen bonds [18] [21]. These properties result in more restricted rotational motion and reduced conformational entropy, leading to more ordered molecular arrangements both in the gas phase and in condensed phases [18] [21]. The overall effect is a reduction in molecular flexibility and an increase in the persistence length of fluorinated alkane chains [17] [21].